molecular formula C13H21Cl2N3O B1443131 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1269152-02-4

4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Cat. No. B1443131
M. Wt: 306.23 g/mol
InChI Key: XQCQWLPICCWSKY-UHFFFAOYSA-N
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Description

4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride, also known as HPMC, is a chemical compound that has been widely studied in the field of scientific research. HPMC is a white crystalline powder that is soluble in water and has a molecular formula of C12H18Cl2N4O. This compound has shown potential in various fields of research, including medicinal chemistry, neuroscience, and biochemistry.

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : Research conducted by Revathi et al. (2015) focused on the crystal structure of a compound related to 4-Hydroxypiperidin-1-yl, revealing specific dihedral angles and the formation of chains due to hydrogen bonding. This insight is critical for understanding the molecular configuration and potential interactions of similar compounds (Revathi et al., 2015).

  • Synthesis of Related Antimicrobial Agents : Uno et al. (1989) reported the synthesis of 1-Hydroxypiperazine dihydrochloride and its application in creating new pyridone carboxylic acid antibacterial agents. This research highlights the compound's potential in developing novel antimicrobial solutions (Uno et al., 1989).

  • Esterification Kinetics of Stereoisomers : The work by Unkovsky et al. (1975) investigated the esterification rates of stereoisomeric 4-hydroxypiperidines, an aspect critical for understanding the chemical reactivity and potential industrial applications of similar compounds (Unkovsky et al., 1975).

Application in Drug Synthesis and Pharmacology

  • NMDA Receptor Antagonists : Borza et al. (2007) identified a compound derived from 4-hydroxypiperidine as a potent NR2B subunit-selective antagonist of the NMDA receptor, highlighting its potential application in neurological disorders (Borza et al., 2007).

  • Synthesis of Brain Imaging Agents : Snyder et al. (1998) reported the synthesis of 1-[11C]methylpiperidin-4-yl propionate, a substrate for in vivo measurement of acetylcholinesterase activity in the brain, demonstrating its utility in clinical imaging studies (Snyder et al., 1998).

  • Precursors in Medicinal Chemistry : Xiao-qin (2010) described the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a related compound that serves as a precursor in the synthesis of various pharmaceuticals (Lu Xiao-qin, 2010).

Potential Therapeutic Applications

  • Antihyperglycemic Agents : Moustafa et al. (2021) synthesized novel carboximidamides derived from cyanamides, including structures related to 4-Hydroxypiperidin-1-yl, and evaluated their anti-hyperglycemic effects, indicating potential therapeutic uses in diabetes management (Moustafa et al., 2021).

  • Nootropic Agents : Valenta et al. (1994) explored the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, including derivatives of 4-hydroxypiperidine, for potential nootropic (cognitive-enhancing) effects (Valenta et al., 1994).

properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCQWLPICCWSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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